![molecular formula C29H30N4O4 B2499014 Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112374-59-0](/img/structure/B2499014.png)
Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known as quinazolines, which are characterized by a specific structure that combines a benzene ring fused to a pyrimidine ring. They often exhibit various biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
Quinazoline derivatives like this compound are typically synthesized using multi-step reactions. A study by Wujec and Typek (2023) illustrates a similar synthesis process for a related compound, highlighting the complexity and specificity of such chemical syntheses (Wujec & Typek, 2023).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds with piperazine substitutions have been synthesized and tested for their antimicrobial properties. For example, novel fluoroquinolone-based 4-thiazolidinones demonstrated significant antibacterial and antifungal activities, showcasing the potential of such compounds in treating microbial infections (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Agents
The synthesis of novel derivatives from visnaginone and khellinone, incorporating piperazine, showed notable anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors, highlighting their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Receptor Affinity and Imaging
Research into the synthesis and characterization of fluorescent ligands for human receptors, like the 5-HT1A receptors, with structures incorporating piperazine and naphthalimide derivatives, has shown promising results. These compounds exhibit high receptor affinity and good fluorescence properties, suggesting their utility in receptor imaging and neuroscience research (Lacivita et al., 2009).
Antagonist and Ligand Synthesis
The development of antagonists for receptors, such as CGRP (calcitonin gene-related peptide) receptors, using piperazine-linked quinazolinone derivatives, indicates the potential of these compounds in studying receptor interactions and developing treatments for related disorders (Cann et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-5-6-20(2)26(17-19)31-13-15-32(16-14-31)29-30-25-18-21(28(35)37-4)7-12-24(25)27(34)33(29)22-8-10-23(36-3)11-9-22/h5-12,17-18H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVRKSJPIQFWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

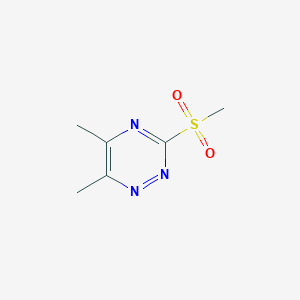
![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)
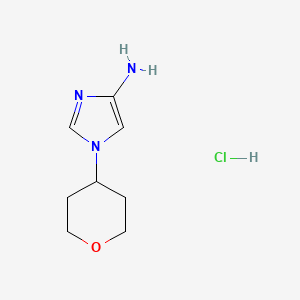
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)
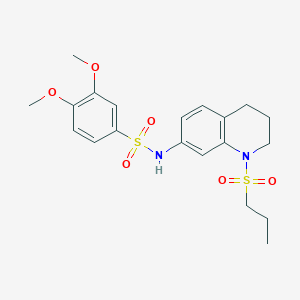
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
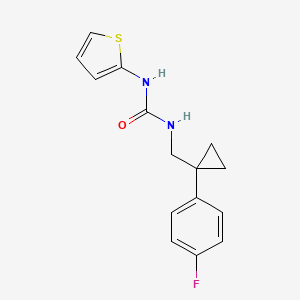
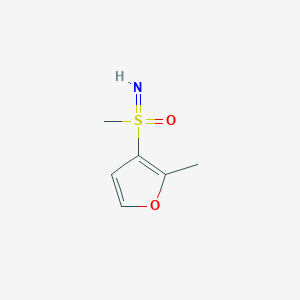
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
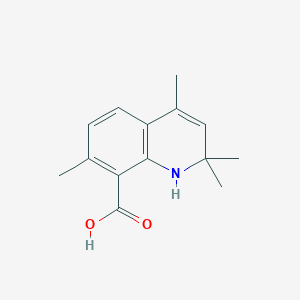
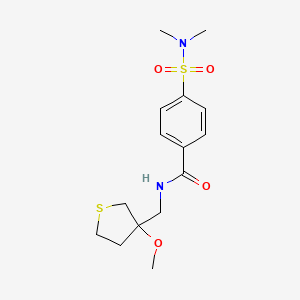
![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)